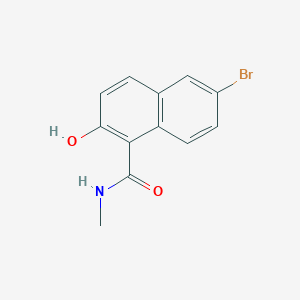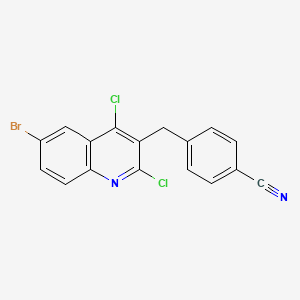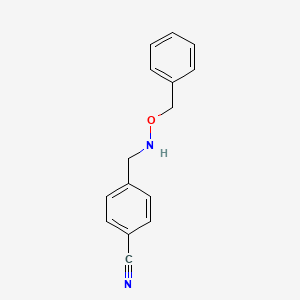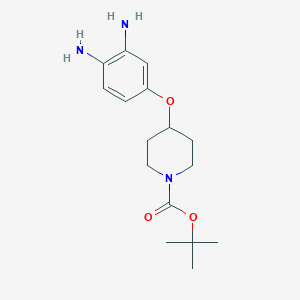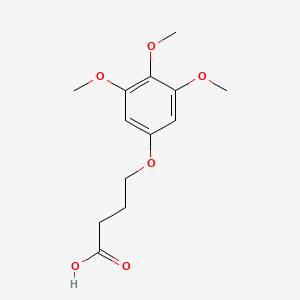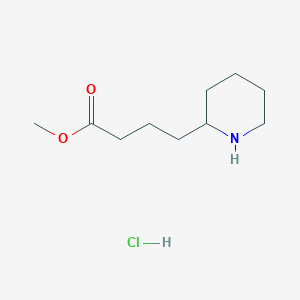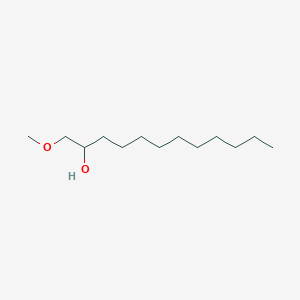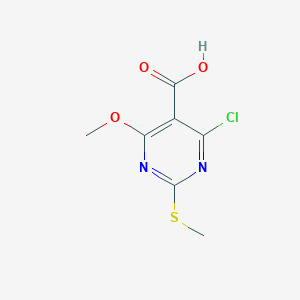
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
概要
説明
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their presence in biological systems, including nucleic acids and vitamins, making them crucial for numerous biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions often require specific conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
特性
分子式 |
C7H7ClN2O3S |
|---|---|
分子量 |
234.66 g/mol |
IUPAC名 |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c1-13-5-3(6(11)12)4(8)9-7(10-5)14-2/h1-2H3,(H,11,12) |
InChIキー |
YQKGBKCOVMQGDJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=N1)SC)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
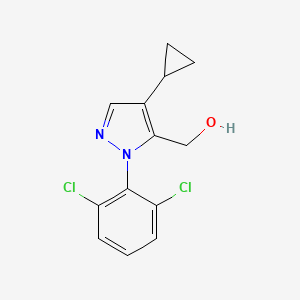
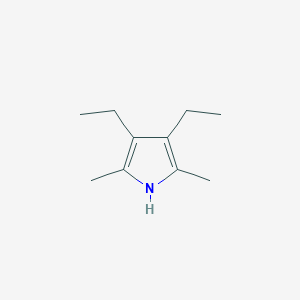
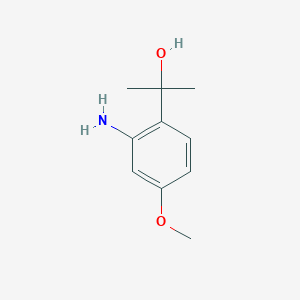
![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)
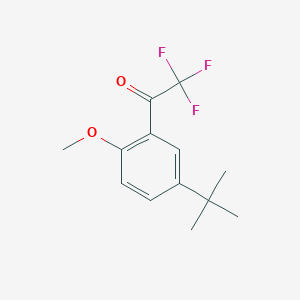
![9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine](/img/structure/B8361177.png)

